4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE
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Overview
Description
4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that features a morpholine ring, an oxazole ring, and various substituents including bromophenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl and chlorophenyl groups: These groups can be introduced through substitution reactions using brominated and chlorinated aromatic compounds.
Attachment of the morpholine ring: This step might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions could target the oxazole ring or the aromatic substituents.
Substitution: The bromophenyl and chlorophenyl groups might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenated compounds or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it might be developed into a drug candidate for the treatment of various diseases.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it might interfere with cell division or induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-(2-Bromophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
- 4-{2-(2-Chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine
Uniqueness
The uniqueness of 4-[2-(2-BROMOPHENYL)-4-(4-CHLOROBENZENESULFONYL)-1,3-OXAZOL-5-YL]MORPHOLINE might lie in its specific substituents, which could confer unique chemical properties or biological activities compared to similar compounds.
Properties
Molecular Formula |
C19H16BrClN2O4S |
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Molecular Weight |
483.8g/mol |
IUPAC Name |
4-[2-(2-bromophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C19H16BrClN2O4S/c20-16-4-2-1-3-15(16)17-22-18(19(27-17)23-9-11-26-12-10-23)28(24,25)14-7-5-13(21)6-8-14/h1-8H,9-12H2 |
InChI Key |
QUZAXJJALYQHBF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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